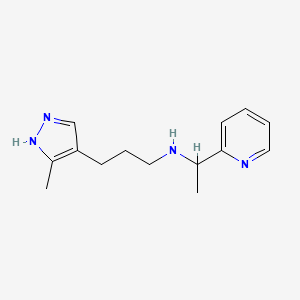![molecular formula C9H17NO2S B7590180 1-Methylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7590180.png)
1-Methylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine (MSOP) is a bicyclic compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action that makes it a promising candidate for use in various fields such as pharmacology, biochemistry, and neuroscience.
Mecanismo De Acción
The mechanism of action of 1-Methylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. Specifically, 1-Methylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine has been found to enhance the release of acetylcholine and dopamine, two neurotransmitters that play important roles in cognitive function and mood regulation.
Biochemical and Physiological Effects:
Studies have shown that 1-Methylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine has a variety of biochemical and physiological effects. It has been found to enhance cognitive function, improve memory retention, and reduce anxiety and depression-like behaviors in animal models. 1-Methylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. It also has a unique mechanism of action that makes it a promising candidate for studying the effects of neurotransmitter modulation on behavior and cognition. However, 1-Methylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine has some limitations as well. It has a relatively short half-life and may be rapidly metabolized in vivo, which could limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 1-Methylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine. One area of interest is the potential use of 1-Methylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of new analogs of 1-Methylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine that may have improved pharmacological properties. Finally, further research is needed to fully elucidate the mechanism of action of 1-Methylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine and its effects on neurotransmitter systems in the brain.
Métodos De Síntesis
The synthesis of 1-Methylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 1,5-cyclooctadiene with sulfur dioxide to form 1,5-cyclooctadiene-1-sulfonic acid. This is then converted to the corresponding sulfonyl chloride, which is then reacted with piperidine to form 1-Methylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine.
Aplicaciones Científicas De Investigación
1-Methylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine has been found to have a wide range of potential applications in scientific research. It has been studied for its effects on neurotransmitter systems, including the cholinergic and dopaminergic systems. 1-Methylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-methylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S/c1-13(11,12)10-7-3-5-8-4-2-6-9(8)10/h8-9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOAEADEZKHZQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2C1CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-Methoxypiperidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590098.png)
![4-[(3-Bromothiophene-2-carbonyl)amino]butanoic acid](/img/structure/B7590106.png)

![N-[2-(2-amino-2-oxoethyl)phenyl]-5-bromo-2-methylbenzamide](/img/structure/B7590118.png)

![2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide](/img/structure/B7590133.png)
![5-[[2-Methoxyethyl(methyl)amino]methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590137.png)
![2-[2-([1,3]Thiazolo[5,4-b]pyridin-2-yl)phenyl]ethanamine](/img/structure/B7590140.png)

![5-[[(2E,4E)-hexa-2,4-dienoyl]amino]pentanoic acid](/img/structure/B7590157.png)
![6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl)pyridine-3-carbonitrile](/img/structure/B7590163.png)
![2-[(4-fluoro-N-methylanilino)methyl]furan-3-carboxylic acid](/img/structure/B7590170.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl(1,3-thiazol-4-yl)methanone](/img/structure/B7590174.png)
![1-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]cyclopentane-1-carboxamide](/img/structure/B7590192.png)